molecular formula C9H10OS B13182776 Propanal, 3-(phenylthio)- CAS No. 27098-65-3

Propanal, 3-(phenylthio)-

Cat. No.: B13182776
CAS No.: 27098-65-3
M. Wt: 166.24 g/mol
InChI Key: WPKQWNJKYYXGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylsulfanyl)propanal is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a phenylsulfanyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylsulfanyl)propanal can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylsulfanyl-propionaldehyde with lithium diisopropylamide in tetrahydrofuran at -78°C . This reaction typically proceeds in two stages:

  • The formation of the enolate intermediate.
  • The subsequent reaction with 3-phenylsulfanyl-propionaldehyde to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(Phenylsulfanyl)propanal are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)propanal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

3-(Phenylsulfanyl)propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)propanal involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfanyl group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanal: Similar in structure but lacks the sulfanyl group.

    3-(Phenylsulfanyl)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.

    3-(Phenylsulfanyl)propan-1-ol: Contains an alcohol group instead of an aldehyde.

Uniqueness

3-(Phenylsulfanyl)propanal is unique due to the presence of both an aldehyde group and a phenylsulfanyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

27098-65-3

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

3-phenylsulfanylpropanal

InChI

InChI=1S/C9H10OS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2

InChI Key

WPKQWNJKYYXGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.